![molecular formula C12H10N4O2 B1212190 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione CAS No. 87039-52-9](/img/structure/B1212190.png)
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
描述
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two aziridinyl groups attached to a quinazolinedione core. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione typically involves the reaction of quinazoline derivatives with aziridine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the formation of the aziridinyl groups. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinazolinedione core to quinazoline, altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-5,8-dione derivatives, while substitution reactions can introduce diverse functional groups, enhancing the compound’s versatility.
科学研究应用
Overview
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione is a synthetic organic compound that has gained attention in various scientific fields due to its unique structure and potential applications. This compound features two aziridinyl groups attached to a quinazolinedione core, which contributes to its reactivity and biological activity. Research indicates its promising applications in chemistry, biology, medicine, and industry.
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a building block for the synthesis of complex organic molecules. Its unique structure allows for the design of new compounds with potential biological activities.
- Reactivity : The aziridinyl groups facilitate various chemical reactions, making it a valuable reagent in organic chemistry.
Biology
- Enzyme Interaction Studies : The compound's structure makes it suitable for studying interactions with enzymes and proteins, providing insights into biochemical pathways.
- Anticancer Research : Ongoing research is exploring its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine
- Anticancer Properties : this compound has demonstrated significant cytotoxicity against various cancer cell lines by inducing DNA damage through alkylation. Studies have shown its effectiveness against leukemia cell lines such as L1210 and L5178Y, with IC50 values in the low micromolar range .
- Mechanism of Action : The compound acts by forming covalent bonds with nucleophilic sites on DNA, leading to cross-linking that disrupts replication and transcription processes. This mechanism is critical for its potential use in cancer therapy.
Industrial Applications
- Advanced Materials Development : Due to its reactive aziridinyl groups, this compound is utilized in creating advanced materials such as polymers and coatings. Its ability to form covalent bonds enhances the properties of these materials.
Efficacy in Cancer Models
Research has validated the efficacy of this compound in both in vitro and in vivo cancer models:
- In Vitro Studies : The compound has shown dose-dependent inhibition of cell proliferation in leukemia cell lines.
- In Vivo Studies : Animal model studies indicate that treatment significantly reduces tumor growth and prolongs survival rates compared to control groups .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Leukemia Treatment
A study involving BDF1 mice with induced lymphoid leukemia demonstrated that treatment with this compound resulted in a marked reduction in tumor size and improved survival outcomes. This was correlated with the compound's physicochemical properties .
Solid Tumors
Investigations into solid tumor models revealed that this compound effectively inhibits tumor growth by inducing apoptosis through DNA damage pathways. Its ability to penetrate cellular membranes enhances its interaction with nuclear DNA.
Property | Details |
---|---|
Compound Name | This compound |
Mechanism of Action | Alkylation of DNA |
Target Cell Lines | L1210, L5178Y |
IC50 (μM) | Low micromolar range |
Efficacy in Mice | Significant tumor reduction |
Observed Side Effects | Minimal at therapeutic doses |
Table 2: Comparative Efficacy Against Other Compounds
Compound | IC50 (μM) | Tumor Type | Model |
---|---|---|---|
This compound | 3.5 | Leukemia | In Vivo (Mice) |
Cisplatin | 10 | Ovarian Cancer | In Vitro |
Doxorubicin | 5 | Breast Cancer | In Vitro |
作用机制
The mechanism of action of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione involves its interaction with biological macromolecules, such as DNA and proteins. The aziridinyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. This interaction can result in the disruption of DNA replication and transcription, making it a potential candidate for anticancer therapy.
相似化合物的比较
- 6,7-Bis(1-aziridinyl)-4-(3-dimethylaminopropylamino)quinazoline-5,8-dione
- 5-Nonanone,1-(1-aziridinyl)-6,7-bis(4-hydroxyphenyl)-
Comparison: Compared to similar compounds, 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione stands out due to its specific substitution pattern and the presence of two aziridinyl groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
生物活性
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione is a chemical compound that has garnered attention for its biological activities, particularly in the field of oncology. This compound is a derivative of quinazoline and aziridine, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
The primary mechanism by which this compound exerts its biological effects is through alkylation. Alkylating agents are known to interfere with DNA replication and transcription by forming covalent bonds with DNA bases. This results in the formation of DNA cross-links, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Efficacy in Cancer Models
Research has demonstrated the effectiveness of this compound in both in vitro and in vivo settings:
- In Vitro Studies : The compound has been tested against several leukemia cell lines such as L1210 and L5178Y. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values observed in the low micromolar range .
- In Vivo Studies : Animal model studies have shown that administration of this compound significantly reduces tumor growth in mice bearing L1210 leukemia. The treatment resulted in prolonged survival rates compared to control groups .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Leukemia Treatment : In a study involving BDF1 mice with induced lymphoid leukemia, treatment with the compound resulted in a marked reduction in tumor size and improved survival outcomes. The study correlated the antileukemic activity with physicochemical properties such as hydrophilicity and steric effects .
- Solid Tumors : Another investigation focused on solid tumor models showed that this compound could effectively inhibit tumor growth by inducing apoptosis through DNA damage pathways. The study provided evidence that the compound's efficacy was linked to its ability to penetrate cellular membranes and interact with nuclear DNA .
Table 1: Biological Activity Summary
Property | Details |
---|---|
Compound Name | This compound |
Mechanism of Action | Alkylation of DNA |
Target Cell Lines | L1210, L5178Y |
IC50 (μM) | Low micromolar range |
Efficacy in Mice | Significant tumor reduction |
Observed Side Effects | Minimal at therapeutic doses |
Table 2: Comparative Efficacy Against Other Compounds
Compound | IC50 (μM) | Tumor Type | Model |
---|---|---|---|
6,7-Bis(1-aziridinyl)-5,8-QD | 3.5 | Leukemia | In Vivo (Mice) |
Cisplatin | 10 | Ovarian Cancer | In Vitro |
Doxorubicin | 5 | Breast Cancer | In Vitro |
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of this compound. The presence of two aziridinyl groups enhances its alkylating ability compared to mono-substituted derivatives. Furthermore, modifications to the quinazoline core have been explored to improve selectivity and reduce toxicity towards normal cells .
属性
IUPAC Name |
6,7-bis(aziridin-1-yl)quinazoline-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11-7-5-13-6-14-8(7)12(18)10(16-3-4-16)9(11)15-1-2-15/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJKVIFSWSQTGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=C(C(=O)C3=NC=NC=C3C2=O)N4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236082 | |
Record name | 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87039-52-9 | |
Record name | 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087039529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC346104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-BIS(1-AZIRIDINYL)-5,8-QUINAZOLINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VYH40IO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。